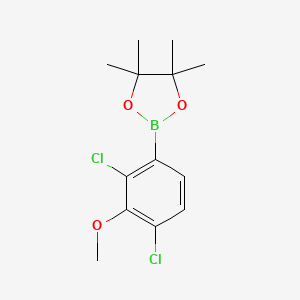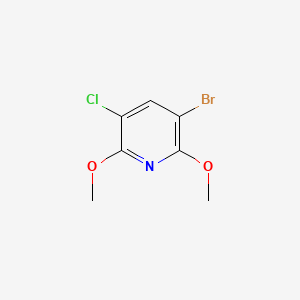
5-Bromo-3-chloro-2,6-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-chloro-2,6-dimethoxypyridine is a heterocyclic aromatic compound containing a pyridine ring substituted with bromine, chlorine, and methoxy groups. Its molecular formula is C₇H₇BrClNO₂, and it has a molecular weight of 252.49 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary targets of 5-Bromo-3-chloro-2,6-dimethoxypyridine are currently unknown . This compound is a heterocyclic aromatic compound containing a pyridine ring with bromine, chlorine, and methoxy substituents. Its origin is likely synthetic, but without further information, a specific target or its role in research is unclear .
Mode of Action
Hypothetically, depending on its functional groups, it could interact with other molecules through hydrogen bonding or halogen bonding. The specific arrangement of these substituents can influence the chemical properties of the molecule.
Biochemical Pathways
General reactions for substituted pyridines can be explored: nucleophilic aromatic substitution could occur, where the bromine or chlorine atoms, being good leaving groups, could be replaced by other nucleophiles under appropriate conditions. Also, depending on the substituents, the methoxy groups might be susceptible to oxidation or reduction reactions.
Pharmacokinetics
The presence of bromine and chlorine might increase the boiling point compared to unsubstituted pyridine. The methoxy groups could enhance solubility in polar solvents like water or methanol.
Action Environment
生化分析
Biochemical Properties
General reactions for substituted pyridines can be explored. The bromine or chlorine atoms, being good leaving groups, could be replaced by other nucleophiles under appropriate conditions. The methoxy groups might be susceptible to oxidation or reduction reactions.
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2,6-dimethoxypyridine typically involves the bromination and chlorination of 2,6-dimethoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
化学反应分析
Types of Reactions
5-Bromo-3-chloro-2,6-dimethoxypyridine can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups may be susceptible to oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyridines, while oxidation or reduction reactions may modify the methoxy groups.
科学研究应用
5-Bromo-3-chloro-2,6-dimethoxypyridine is used in various scientific research applications, including:
相似化合物的比较
Similar Compounds
5-Bromo-6-chloro-pyrazin-2-amine: Another heterocyclic compound with similar bromine and chlorine substitutions.
Other Substituted Pyridines: Compounds with different substituents on the pyridine ring, which may exhibit different chemical properties and reactivity.
Uniqueness
5-Bromo-3-chloro-2,6-dimethoxypyridine is unique due to its specific combination of bromine, chlorine, and methoxy groups on the pyridine ring
属性
IUPAC Name |
3-bromo-5-chloro-2,6-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYNSIXIWRTUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
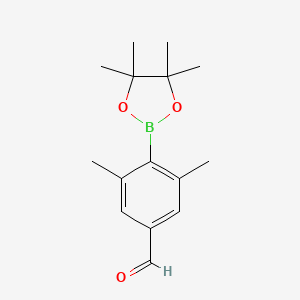
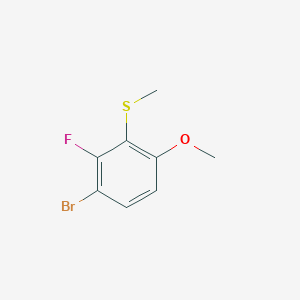
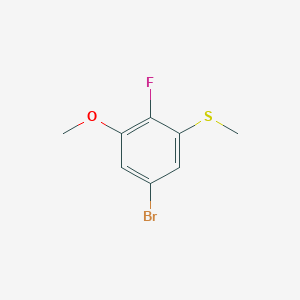

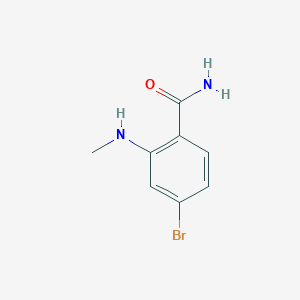
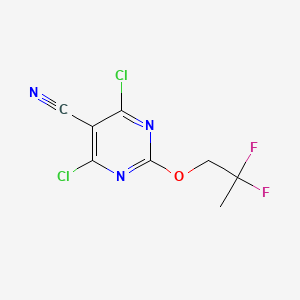
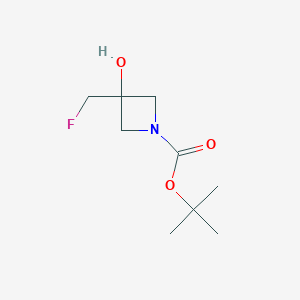
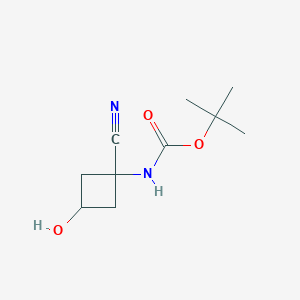
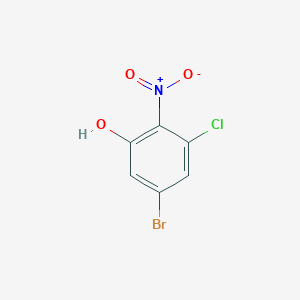
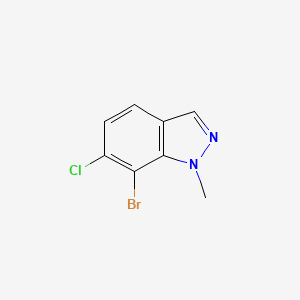
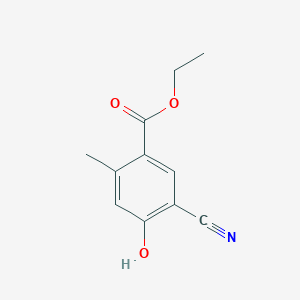
![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)

